3-(3,4-二羟基苯基)-2-肼基-2-甲基丙酸水合物

描述

The compound is a derivative of 3,4-dihydroxyphenylacetic acid , which is a metabolite of the neurotransmitter dopamine . The presence of the hydrazinyl group and the propanoic acid hydrate group suggest that this compound may have been synthesized for specific research purposes.

Molecular Structure Analysis

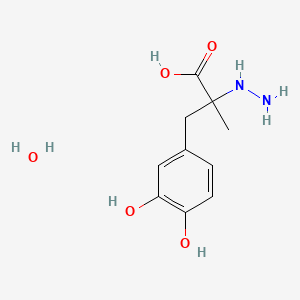

The molecular structure of this compound would include a phenyl ring with two hydroxyl groups (indicating the 3,4-dihydroxyphenyl part of the name), a hydrazinyl group (NH2NH2), and a 2-methylpropanoic acid hydrate group. The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the hydrazinyl group could potentially make this compound more reactive. The two hydroxyl groups on the phenyl ring could make this compound more polar and potentially increase its solubility in water .科学研究应用

Biomedical Applications

This compound has been used in the construction of an injectable hydrogel through bioconjugation of dihydroxy phenolic acids to a gelatin backbone . The resultant gel, named as caffeic acid bioconjugated gel (CBG gel), has shown promising results in terms of biocompatibility, controlled biodegradability, and antioxidant, antimicrobial and wound healing ability .

Drug Delivery

The CBG gel has been found to be suitable as a drug carrier due to its swelling properties . The drug release studies implied that there was an initial burst and later the release was sustained .

Wound Healing

The CBG gel has demonstrated wound healing properties. When applied to full-thickness wounds, it accelerated healing and imparted high strength on the healed skin at an appreciable level .

Antioxidant Properties

The CBG gel has shown radical scavenging behavior, indicating its potential as an antioxidant .

Antimicrobial Properties

The CBG gel has demonstrated antimicrobial properties, making it potentially useful in preventing infections .

α-Glucosidase Inhibition

A series of novel Schi base derivatives of 3,4-dihydroxyphenylacetic acid have been synthesized and shown to have excellent to moderate α-glucosidase inhibition . This makes them potential candidates for managing type II diabetes mellitus and its associated issues .

Neurotransmitter Metabolism

3,4-Dihydroxyphenylacetic acid (DOPAC), a metabolite of the neurotransmitter dopamine, is related to this compound . Understanding the metabolism of such compounds can provide insights into neurological processes .

作用机制

Target of Action

The compound “3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate” is a metabolite of the neurotransmitter dopamine . Its primary targets are the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in various brain functions, including mood regulation and reward-driven learning .

Mode of Action

This compound interacts with its targets, MAO and COMT, in a specific sequence. MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to HVA . This interaction results in the degradation of dopamine, leading to changes in the levels of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DOPAC, 3-methoxytyramine (3-MT), or norepinephrine . Both DOPAC and 3-MT are further degraded to form homovanillic acid (HVA) . These transformations occur through the action of the enzymes MAO and COMT, which are the primary targets of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on dopamine metabolism. By interacting with MAO and COMT, the compound influences the levels of dopamine and its metabolites in the brain . This can have various effects, depending on the specific context and the balance of these substances in the brain.

未来方向

属性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOMKOIBXZKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6579083.png)

![11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6579100.png)

![3-(4-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6579106.png)

![N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2-chlorobenzamide](/img/structure/B6579110.png)

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)

![1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea](/img/structure/B6579127.png)

![2-chloro-4-fluoro-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6579131.png)

![3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B6579135.png)

![2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6579147.png)

![4-fluoro-3-methyl-N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B6579149.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)

![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)